BO-264

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

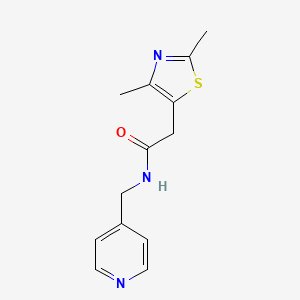

BO-264: は、トランスフォーミング酸性コイルドコイル3(TACC3) の強力な経口活性阻害剤です。この化合物は、FGFR3-TACC3融合タンパク質 の機能を特異的に阻害します。 この化合物は、広範囲にわたる抗腫瘍活性を示します .

作用機序

BO-264がその効果を発揮する正確なメカニズムは、紡錘体チェックポイント(SAC)依存性有糸分裂停止、DNA損傷、アポトーシスに関与するタンパク質であるTACC3を阻害することにより、関与しています .

6. 類似の化合物との比較

残念ながら、提供された情報では、類似の化合物との直接比較はできません。研究者は関連する文献を調査して、類似の化合物を特定する必要があります。

化学反応の分析

反応の種類: BO-264は、酸化、還元、置換などのさまざまな化学反応を起こす可能性があります。具体的な反応に関する詳細な情報は得られていません。

一般的な試薬と条件: 正確なデータがないため、具体的な試薬と条件を提供することはできません。研究者はこれをさらに調査する必要があります。

主な生成物: this compoundの反応から生じる主な生成物は、行われた特定の反応によって異なります。残念ながら、この情報は容易に入手できません。

4. 科学研究への応用

がん研究: This compoundは、FGFR3-TACC3融合を有する乳がん細胞を含む、複数の人間がん細胞株に対して著しい抗がん活性を示します.

生物学: 有糸分裂停止、DNA損傷、アポトーシスに対するその効果は、細胞生物学研究において重要です。

医学: さらなる研究により、治療的用途が明らかになる可能性があります。

科学的研究の応用

Cancer Research: BO-264 exhibits remarkable anti-cancer activity against multiple human cancer cell lines, including breast cancer cells with FGFR3-TACC3 fusion.

Biology: Its effects on mitotic arrest, DNA damage, and apoptosis make it relevant for cell biology studies.

Medicine: Further research may reveal therapeutic applications.

類似化合物との比較

Unfortunately, direct comparisons with similar compounds are not available in the provided information. Researchers would need to explore related literature to identify similar compounds.

準備方法

残念ながら、BO-264の調製のための具体的な合成経路と反応条件は、文献では容易には入手できません。カスタム化学合成サービスを通じて合成されています。工業生産方法については、さらなる調査が必要です。

特性

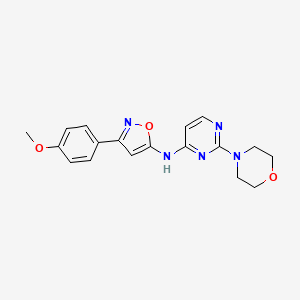

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCGBYNVBFVRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)

![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)

![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)

![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2993334.png)

![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2993341.png)

![2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2993344.png)